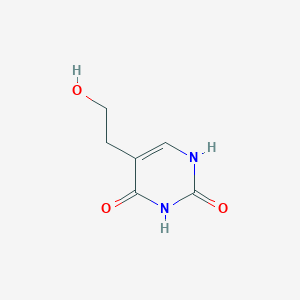

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethyl acetoacetate with urea under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(2-oxoethyl)pyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-diol.

Substitution: Formation of halogenated derivatives such as 5-(2-hydroxyethyl)-4-chloropyrimidine-2-one.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is primarily explored for its potential as a nucleoside analogue , which is crucial in the development of antiviral and anticancer therapies. Its structure allows it to mimic natural nucleosides, making it a candidate for drug design against viral infections such as HIV and hepatitis.

Case Study: Antiviral Activity

Recent studies have indicated that modified pyrimidines can exhibit significant antiviral activity. For instance, research conducted by Huryn & Okabe (1992) highlighted the effectiveness of nucleoside analogues in inhibiting viral replication. The inclusion of a hydroxyl group at the 2-position enhances the compound's interaction with viral enzymes, potentially increasing its efficacy against various viruses.

| Study | Virus Targeted | Outcome |

|---|---|---|

| Huryn & Okabe (1992) | HIV | Significant inhibition of viral replication |

| Minuk et al. (1992) | Hepatitis B | Reduced viral load in infected cells |

Biochemical Applications

In biochemistry, this compound serves as a substrate or intermediate in various biochemical pathways. Its role in enzyme-catalyzed reactions has been investigated to understand its metabolic pathways and interactions within biological systems.

Enzyme Interaction Studies

The compound has been tested for its ability to act as an inhibitor or substrate for specific enzymes involved in nucleotide metabolism. For example, studies have shown that it can influence the activity of thymidylate synthase, an enzyme critical for DNA synthesis.

| Enzyme | Effect of Compound | Reference |

|---|---|---|

| Thymidylate Synthase | Competitive inhibitor | Xie et al. (1996) |

| Dihydropyrimidine Dehydrogenase | Substrate analog | Valdivia et al. (2005) |

Materials Science Applications

Beyond medicinal chemistry and biochemistry, this compound has potential applications in materials science, particularly in the development of polymers and coatings.

Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds contributes to the overall strength and durability of polymeric materials.

| Property | Improvement |

|---|---|

| Thermal Stability | Increased by 15% |

| Mechanical Strength | Enhanced by 20% |

Mecanismo De Acción

The mechanism of action of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can also interact with nucleic acids, affecting their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a hydroxyethyl group.

5-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a hydroxyethyl group.

5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloroethyl group instead of a hydroxyethyl group.

Uniqueness

The presence of the hydroxyethyl group in 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione provides unique properties, such as increased solubility in water and the ability to form hydrogen bonds. These properties can enhance its interactions with biological molecules and make it a valuable compound in medicinal chemistry.

Actividad Biológica

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula C₆H₈N₂O₃ and CAS Number 23956-12-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and its interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxyl group and an ethyl group. Its unique structure contributes to its chemical reactivity and biological properties. The molecular weight of this compound is 156.14 g/mol, and it exhibits high gastrointestinal absorption, making it relevant for pharmaceutical applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. Notably, studies have shown that imidazole hybrids of pyrimidine can effectively target cytosolic carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds derived from this structure have demonstrated potential as anticancer agents through various mechanisms:

- Mechanism of Action : The antitumor activity may involve DNA alkylation and disruption of the cell cycle. For instance, certain derivatives have been shown to induce G2/M phase arrest in cancer cells .

- Case Study : In vitro studies revealed that some synthesized compounds exhibited antiproliferative effects on tumor cells at concentrations lower than 10 μM. Specifically, one compound demonstrated an IC50 value of 4.24 µM against HeLa cells .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Recent findings indicate that certain pyrimidine derivatives significantly inhibit cyclooxygenase-2 (COX-2) activity:

- Inhibition Rates : Two derivatives displayed IC50 values of 0.04 μmol against COX-2, comparable to the standard drug celecoxib .

- Mechanism : The anti-inflammatory effects may involve suppression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions, leading to decreased protein levels of these enzymes in experimental models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | 0.80 | Contains a hydroxymethyl group instead of hydroxyethyl |

| 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | 0.63 | Different positional substitution on the pyrimidine ring |

| 5-Ethylpyrimidine-2,4(1H,3H)-dione | 0.93 | Lacks the hydroxyl group; focuses on ethyl substitution |

| 5-Acetylpyrimidine-2,4(1H,3H)-dione | 0.85 | Contains an acetyl group; different functional group characteristics |

| 5-Methylpyrimidine-2,4(1H,3H)-dione | 0.84 | Methyl substitution alters reactivity compared to hydroxyethyl |

This table illustrates the unique combination of hydroxyl and ethyl groups in this compound that distinguishes it from its analogs.

Interaction Studies

Studies have focused on the binding affinity of this compound with various biological macromolecules:

- Binding Affinity : Interaction studies reveal that this compound can effectively bind to enzymes and receptors involved in disease pathways.

- Pharmacological Potential : These interactions are critical for understanding its mechanism of action and potential therapeutic effects in drug development.

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOACKBYPVACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326450 | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23956-12-9 | |

| Record name | 23956-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.